molecular formula C15H16BrN3O B1209669 4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone

4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone

Cat. No. B1209669
M. Wt: 334.21 g/mol
InChI Key: PFFQYDKLRPGBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone is a tertiary amino compound and a dialkylarylamine.

Scientific Research Applications

Synthesis and Bioactivity

Herbicidal Action

Research on pyridazinone herbicides, including derivatives similar to 4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone, revealed their role in inhibiting photosynthesis in plants. This action mechanism accounts for their phytotoxicity (J. L. Hilton et al., 1969).

Reactions and Derivatives

A study explored reactions of phthalazinones and pyridazinones, investigating the synthesis of various derivatives. The reactions involved secondary amines and formaldehyde, leading to different derivatives with potential applications (A. Mustafa et al., 1964).

Analgesic and Anti-Inflammatory Properties

Gökçe et al. (2005) synthesized derivatives of pyridazinones and tested them for analgesic and anti-inflammatory activities. One compound in particular showed promising results, comparable to traditional analgesics (M. Gökçe et al., 2005).

Base Oil Improvement

A 2017 study by M. Nessim synthesized pyridazinone derivatives to improve base oil quality. These compounds were tested as antioxidants and corrosion inhibitors, showing effectiveness in enhancing oil stability (M. Nessim, 2017).

Cardiotonic Properties

A series of pyridazinone derivatives were synthesized and evaluated for their inotropic activity. Compounds showed potent positive inotropic activity, suggesting potential use as cardiotonics (H. Okushima et al., 1987).

Anticancer Activity

Mehvish and Kumar (2022) synthesized pyridazinone derivatives with potential antioxidant activity. These compounds were evaluated for in-vitro anticancer activity, highlighting their potential in cancer treatment (Mehvish Mehvish, Arvind Kumar, 2022).

Antibacterial Screening

A study conducted by Ghani Essam Abdel (1991) involved synthesizing pyridazinone derivatives and testing their antibacterial activity. Some compounds showed moderate activity against Gram-positive bacteria (Ghani Essam Abdel, 1991).

properties

Product Name

4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one

InChI

InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

PFFQYDKLRPGBSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

solubility

14.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
Reactant of Route 3
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-phenyl-5-(1-piperidinyl)-3-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.